Cas no 7450-68-2 ((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate)

(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate structure
7450-68-2 structure
Product Name:(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate
Numero CAS:7450-68-2
MF:C7H7NO4
MW:169.134782075882
CID:979336
PubChem ID:227680
Update Time:2025-04-19

(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate
    • MIRA-3
    • N-(Acetoxymethyl)maleimide
    • Acetic acid (2,5-dioxo-2,5-dihydro-1H-pyrrole)-1-ylmethyl ester
    • N-(Acetoxymethyl)-maleimid
    • N-Acetoxymethylmaleimid
    • N-acetoxymethyl-maleimide
    • N-Acetoxymethyl-maleinimid
    • N-acetyloxy-methyl-maleimide
    • NSC-19629
    • UNII-TQZ6TD9N6W
    • Maleimide, acetate (ester)
    • SCHEMBL2756782
    • 7450-68-2
    • (2,5-dioxopyrrol-1-yl)methyl acetate
    • 1H-Pyrrole-2,5-dione, 1-((acetyloxy)methyl)-
    • Maleimide, N-(hydroxymethyl)-, acetate (ester)
    • (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl acetate #
    • YJMUOPDZZMNVMR-UHFFFAOYSA-N
    • 1H-Pyrrole-2,5-dione, 1-[(acetyloxy)methyl]-
    • TQZ6TD9N6W
    • 1H-Pyrrole-2, 1-[(acetyloxy)methyl]-
    • N-acetoxymethylmaleimide
    • DTXSID70996002
    • NSC19629
    • Maleimide, N-(hydroxymethyl)-, acetate
    • 1-((Acetyloxy)methyl)-1H-pyrrole-2,5-dione
    • 1-[(Acetyloxy)methyl]-1H-pyrrole-2,5-dione
    • Inchi: 1S/C7H7NO4/c1-5(9)12-4-8-6(10)2-3-7(8)11/h2-3H,4H2,1H3
    • Chiave InChI: YJMUOPDZZMNVMR-UHFFFAOYSA-N
    • Sorrisi: O(C(C)=O)CN1C(C=CC1=O)=O

Proprietà calcolate

  • Massa esatta: 169.03751
  • Massa monoisotopica: 169.03750770g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 251
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 63.7Ų

Proprietà sperimentali

  • PSA: 63.68
  • LogP: -0.63010
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti